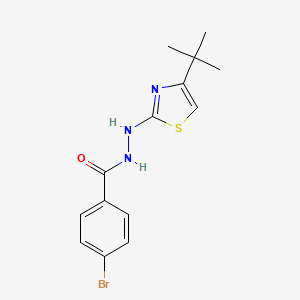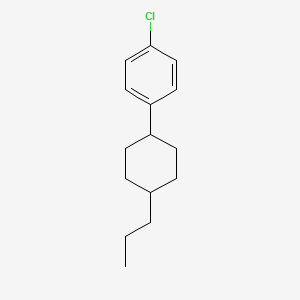
1-Chloro-4-(trans-4-propylcyclohexyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(trans-4-propylcyclohexyl)benzene: is an organic compound with the molecular formula C15H21Cl It is a derivative of benzene, where a chlorine atom is substituted at the para position and a trans-4-propylcyclohexyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene can be synthesized through a Friedel-Crafts alkylation reaction. This involves the reaction of benzene with 4-propylcyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and typically requires a temperature range of 0-50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The reaction mixture is then subjected to purification techniques such as distillation and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Major Products:
Substitution: Formation of 1-substituted-4-(trans-4-propylcyclohexyl)benzene derivatives.
Oxidation: Formation of 4-(trans-4-propylcyclohexyl)benzoic acid.
Reduction: Formation of 1-chloro-4-(trans-4-propylcyclohexyl)cyclohexane.
Applications De Recherche Scientifique
Chemistry: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of liquid crystals and other advanced materials.
Biology: In biological research, this compound is used to study the effects of structural modifications on the biological activity of benzene derivatives. It helps in understanding the structure-activity relationship (SAR) of similar compounds .
Medicine: Although not directly used as a drug, derivatives of this compound are explored for their potential pharmacological properties. They are investigated for their anti-inflammatory, analgesic, and antimicrobial activities .
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with specific molecular targets. The chlorine atom and the propylcyclohexyl group influence the compound’s reactivity and binding affinity to various enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
- 1-Bromo-4-(trans-4-propylcyclohexyl)benzene
- 1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Comparison: 1-Chloro-4-(trans-4-propylcyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity compared to its bromine, ethoxy, and butoxy analogs. The chlorine atom makes the compound more susceptible to nucleophilic substitution reactions, whereas the other analogs may exhibit different reactivity patterns due to their respective substituents .
Propriétés
Numéro CAS |
86579-52-4 |
|---|---|
Formule moléculaire |
C15H21Cl |
Poids moléculaire |
236.78 g/mol |
Nom IUPAC |
1-chloro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21Cl/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
Clé InChI |
MUUBDVYNXNPJLQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-[(4-Bromophenyl)methoxy]-3-methoxyphenyl]ethanone](/img/structure/B14148121.png)
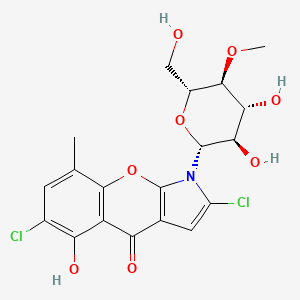
![N'-[(E)-(4-chlorophenyl)methylidene]-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carbohydrazide](/img/structure/B14148144.png)
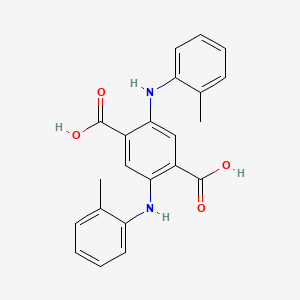
![2-Methyl-1-phenyl-3-{[2-(piperidin-1-yl)ethyl]sulfanyl}propan-1-one](/img/structure/B14148155.png)

![5-Chloro-N-methyl-1,6-diazabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B14148171.png)
![1-[(2,4-Dichlorophenyl)methyl]pyrrolidine](/img/structure/B14148178.png)
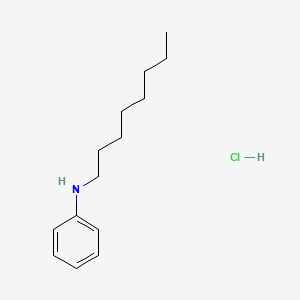
![N-[3-(Dimethylamino)propyl]glycine ethyl ester](/img/structure/B14148185.png)
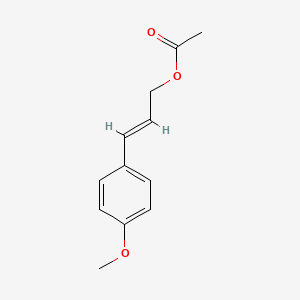
![1-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]propan-1-one](/img/structure/B14148191.png)
![7,7-Dichlorobicyclo[4.1.0]heptan-2-one](/img/structure/B14148195.png)
